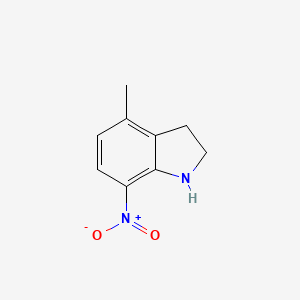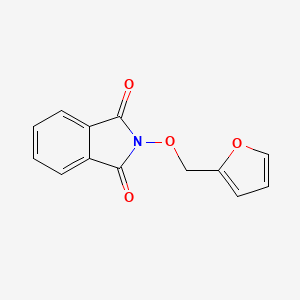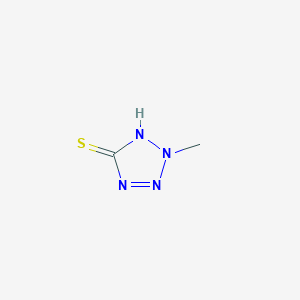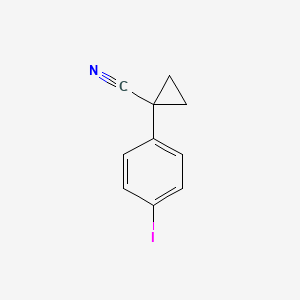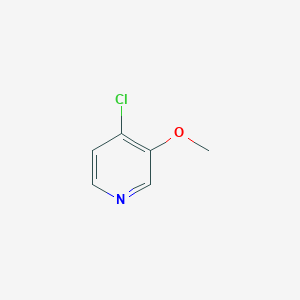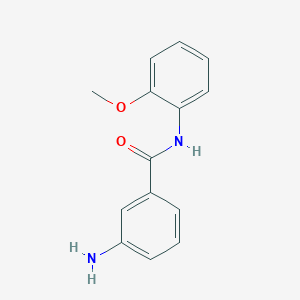
3-氨基-N-(2-甲氧基苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Electrochemical Oxidation Analysis
The electrochemical oxidation of amino-substituted benzamides, including compounds similar to 3-Amino-N-(2-methoxyphenyl)benzamide, has been studied to understand their potential as antioxidants. These compounds exhibit pH-dependent oxidation processes involving the transfer of electrons and protons. The primary amino group is identified as the main electroactive center, undergoing complex oxidation to form quinonediimine derivatives, which further transform into electroactive forms. The order of antioxidant activity among the studied compounds suggests that the presence of additional hydroxy or methoxy groups can influence the electrochemical behavior and antioxidant potential .
Synthesis and Structural Characterization
The synthesis of related benzamide derivatives has been achieved, and their structures have been characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. X-ray single crystal diffraction analysis has provided insights into the crystalline forms and space groups of these compounds. The supramolecular structures of these benzamides are stabilized by intramolecular and intermolecular hydrogen bonds and C–H…π interactions. These findings are crucial for understanding the molecular and electronic structures of benzamide derivatives, including 3-Amino-N-(2-methoxyphenyl)benzamide .
Molecular Structure and Intramolecular Hydrogen Bonding
An extensive theoretical study using density functional theory (DFT) has been conducted on a compound with a similar structure to 3-Amino-N-(2-methoxyphenyl)benzamide. The study identified the possibility of intramolecular hydrogen bonding, which was confirmed through natural bond orbital (NBO), molecular electrostatic potential (MEP), and natural charge analysis. The impact of hydrogen bonding on the aromatic ring was elucidated using the harmonic oscillator model of aromaticity (HOMA) index. Vibrational studies supported the presence of hydrogen bonding, which is significant for understanding the molecular behavior of benzamide derivatives .
Pharmacological Activities
Benzamide derivatives have been synthesized and evaluated for their pharmacological activities. Enzyme inhibition activities against enzymes such as butylcholinesterase, acetylcholinesterase, and lipoxygenase have been investigated. These studies are essential for assessing the potential therapeutic applications of benzamide compounds, including 3-Amino-N-(2-methoxyphenyl)benzamide .
Crystalline Forms and Stability
The preparation and characterization of crystalline forms of benzamide derivatives have been explored. Different polymorphs have been identified and characterized using X-ray powder diffractometry, thermal analysis, and spectroscopic methods. The thermodynamic stability of these forms has been assessed, providing valuable information on the physical properties of benzamide compounds .
Antibacterial Activity and Computational Study
The synthesis of a benzamide complex and its characterization through physicochemical methods have been reported. The antibacterial activity of the complex was examined, and computational studies using DFT were conducted to analyze the electronic characteristics and molecular electrostatic potential. These studies contribute to the understanding of the interactions between bioactive molecules and receptors, which is relevant for the development of new drugs based on benzamide structures .
科学研究应用
抗氧化活性
已对氨基取代苯甲酰胺衍生物进行研究,包括类似于3-氨基-N-(2-甲氧基苯基)苯甲酰胺的化合物,以了解它们的抗氧化性质。这些化合物由于能够清除自由基而显示出作为强力抗氧化剂的潜力。了解这些衍生物的电化学行为对于理解它们的自由基清除活性至关重要。这些化合物的氧化过程是复杂的且依赖于pH值,通常会导致醌二亚胺衍生物的形成,这对于它们的抗氧化机制至关重要(Jovanović, Miličević, Jadreško, & Hranjec, 2020)。
抗氧化性质的结构分析
已经分析了类似化合物的结构,以了解它们的抗氧化性质。使用X射线衍射、红外光谱和量子化学计算等技术来研究分子几何结构和电子性质。这些研究为了解这些化合物的抗氧化活性提供了见解,有助于药物设计和开发(Demir et al., 2015)。
生物活性衍生物
对苯甲酰胺衍生物的研究表明,类似于3-氨基-N-(2-甲氧基苯基)苯甲酰胺的这些化合物可能具有显著的生物活性,包括抗菌和抗真菌性质。这些化合物的结构构型,如与它们各自环的平面性,有助于它们的生物活性(Vasu et al., 2005)。
药物设计潜力
由于这些化合物具有各种生物活性,它们在新型药物设计中引起了关注。它们对各种酶的抑制能力以及作为药物开发中的先导化合物的潜力值得注意。结构阐明和酶测定已经证明了它们在治疗应用中的显著潜力(Tuğrak et al., 2020)。
抗微生物和抗氧化活性
已对内生链霉菌中分离的新苯甲酰胺进行了抗微生物和抗氧化活性研究。这些化合物,包括新型苯甲酰胺,在对抗微生物感染和氧化应激方面显示出有希望的结果(Yang et al., 2015)。
缓蚀研究
已经使用类似于3-氨基-N-(2-甲氧基苯基)苯甲酰胺的N-苯基苯甲酰胺衍生物进行了对轻钢的缓蚀研究。了解它们在金属表面的电子性质和吸附行为对于理解它们作为缓蚀剂的有效性至关重要(Mishra et al., 2018)。
安全和危害
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing genetic defects . Safety measures include obtaining special instructions before use, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .
Relevant Papers The papers retrieved provide information on the synthesis of benzamides , the continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide , and the antioxidant and antibacterial activities of certain compounds . These papers could provide further insights into the properties and potential applications of “3-Amino-N-(2-methoxyphenyl)benzamide”.
作用机制
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets by binding to them, thereby influencing their function. The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it may influence protein-related pathways. The downstream effects would depend on the specific pathways and targets involved.
Result of Action
As a biochemical used in proteomics research , it may influence the function of proteins or enzymes, leading to changes at the molecular and cellular levels.
属性
IUPAC Name |
3-amino-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWAPCIPUOQNNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



